Product packaging for 5-(4-Bromophenyl)furan-2-carbothioamide(Cat. No.:)

5-(4-Bromophenyl)furan-2-carbothioamide

Cat. No.: B11810825
M. Wt: 282.16 g/mol
InChI Key: YSRLUUSYLLNXMO-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)furan-2-carbothioamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a furan ring, a common scaffold in bioactive molecules, linked to a 4-bromophenyl group and a critical carbothioamide functional group. The carbothioamide moiety is a versatile building block in synthetic organic chemistry, frequently employed in the construction of various nitrogen-sulfur heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are privileged structures in drug discovery . While specific biological data for this compound is not available in the searched literature, its structural features are closely related to compounds with demonstrated research value. For instance, studies on analogous furan-carboxamide derivatives have shown promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant A. baumannii and methicillin-resistant S. aureus (MRSA) . Furthermore, molecular frameworks incorporating carbothioamide and aryl-halide (such as bromo) substituents are often explored as precursors for Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds and generating diverse compound libraries for structure-activity relationship (SAR) studies . Researchers may investigate this compound for its potential in developing novel antimicrobial agents or as a key synthetic intermediate. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNOS B11810825 5-(4-Bromophenyl)furan-2-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

5-(4-bromophenyl)furan-2-carbothioamide

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15)

InChI Key

YSRLUUSYLLNXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=S)N)Br

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-(4-Bromophenyl)furan-2-carbothioamide in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the furan (B31954) ring typically appear as doublets in the aromatic region. The proton at the 3-position is expected to resonate at a distinct chemical shift from the proton at the 4-position due to their different proximities to the electron-withdrawing carbothioamide and bromophenyl groups. The protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the protons ortho and meta to the bromine atom. The N-H protons of the carbothioamide group are also observable, often as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The carbon of the C=S group is typically found significantly downfield. The carbons of the furan and bromophenyl rings appear in the aromatic region, and their specific chemical shifts can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which correlate proton and carbon signals.

Representative ¹H NMR Data for a 5-Aryl-furan-2-carbo-derivative framework:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (furan) ~7.2-7.4 d ~3.5-3.8
H-4 (furan) ~6.6-6.8 d ~3.5-3.8
H-2', H-6' (phenyl) ~7.6-7.8 d ~8.5-8.8
H-3', H-5' (phenyl) ~7.5-7.7 d ~8.5-8.8

Representative ¹³C NMR Data for a 5-Aryl-furan-2-carbo-derivative framework:

Carbon Chemical Shift (δ, ppm)
C=S ~180-200
C-2 (furan) ~145-150
C-5 (furan) ~155-160
C-3 (furan) ~110-115
C-4 (furan) ~115-120
C-1' (phenyl) ~128-132
C-2', C-6' (phenyl) ~125-130
C-3', C-5' (phenyl) ~130-135

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These complementary methods probe the vibrational modes of the molecule, providing a unique fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of the compound is expected to show a characteristic absorption band for the N-H stretching vibration of the thioamide group, typically in the range of 3300-3100 cm⁻¹. The C=S stretching vibration, a key marker for the carbothioamide group, usually appears in the region of 1200-1050 cm⁻¹. Other significant bands include the C-N stretching vibration of the thioamide, aromatic C-H stretching, and the characteristic in-plane and out-of-plane bending vibrations of the furan and bromophenyl rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=S stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Aromatic ring stretching vibrations are also typically strong in the Raman spectrum, providing further confirmation of the molecular structure.

Representative Vibrational Frequencies:

Vibrational Mode Infrared (cm⁻¹) Raman (cm⁻¹)
N-H stretch 3300-3100 3300-3100
Aromatic C-H stretch 3100-3000 3100-3000
C=C stretch (aromatic) 1600-1450 1600-1450
C-N stretch (thioamide) 1400-1200 1400-1200
C=S stretch 1200-1050 1200-1050
Furan ring breathing ~1015 ~1015

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass and elemental composition of this compound. This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₈BrNSO.

In addition to the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern that provides further structural information. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule under electron ionization (EI) may include:

α-cleavage: Cleavage of the bond between the furan ring and the carbothioamide group.

Loss of bromine: Fragmentation involving the loss of a bromine radical.

Fragmentation of the furan ring: Cleavage of the furan ring, leading to smaller fragment ions.

Loss of the carbothioamide group: Cleavage resulting in the loss of the -CSNH₂ moiety.

Representative Mass Spectrometry Fragmentation Data:

m/z Proposed Fragment
[M]⁺ Molecular ion
[M - Br]⁺ Loss of bromine radical
[M - CSNH₂]⁺ Loss of carbothioamide radical
[C₁₁H₈NSO]⁺ Fragment from loss of bromine
[C₄H₃O-CSNH₂]⁺ Furan-carbothioamide fragment

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

In the solid state, the furan and bromophenyl rings are likely to be twisted relative to each other due to steric hindrance. The carbothioamide group may participate in intermolecular hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the sulfur atom acting as a hydrogen bond acceptor. These interactions can lead to the formation of extended supramolecular architectures.

Representative X-ray Crystallography Data for a Related Furan-Carboxamide Structure:

Parameter Value
C-C (furan) ~1.35-1.44 Å
C-O (furan) ~1.36-1.37 Å
C-C (phenyl) ~1.38-1.40 Å
C-Br ~1.90 Å
C-C (furan-phenyl) ~1.45 Å
C-C (furan-amide) ~1.47 Å
C=O ~1.24 Å
C-N ~1.34 Å

Advanced Spectroscopic Techniques for Probing Isomeric and Tautomeric Equilibria

The carbothioamide functional group in this compound can potentially exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. While the thione form is generally predominant for simple thioamides, the equilibrium can be influenced by factors such as solvent polarity and temperature.

Advanced spectroscopic techniques can be employed to investigate this potential tautomerism. Variable-temperature NMR spectroscopy can be used to monitor changes in the chemical shifts of the N-H and any potential S-H protons, which would indicate a shift in the tautomeric equilibrium. Furthermore, two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can provide direct evidence of chemical exchange between the two tautomeric forms.

UV-Vis spectroscopy can also be a valuable tool, as the thione and thiol tautomers are expected to have different electronic absorption spectra. By monitoring the absorption spectrum under different conditions, it may be possible to quantify the relative populations of the two tautomers. Computational studies, in conjunction with experimental data, can also provide insights into the relative stabilities of the tautomers and the energy barrier for their interconversion.

Reactivity and Chemical Transformations of 5 4 Bromophenyl Furan 2 Carbothioamide

Reactions at the Furan (B31954) Ring System

The furan ring in 5-(4-bromophenyl)furan-2-carbothioamide is a π-electron-rich heterocyclic system. Its reactivity is significantly influenced by the presence of the electron-withdrawing 4-bromophenyl and carbothioamide substituents at the 2- and 5-positions.

Furan is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609) due to its π-electron-rich nature. pearson.com The preferred positions for electrophilic attack on an unsubstituted furan ring are the C2 and C5 positions, as the cationic intermediates formed by attack at these positions are more resonance-stabilized than the intermediate formed by attack at C3 or C4. pearson.comquora.comchemicalbook.com

In the case of this compound, both the C2 and C5 positions are already substituted. This disubstitution pattern significantly deactivates the furan ring towards further electrophilic substitution. The presence of two substituents, particularly the electron-withdrawing carbothioamide group, reduces the electron density of the furan ring, making it less nucleophilic. Any potential electrophilic attack would have to occur at the less reactive C3 or C4 positions. However, forcing conditions required for such a reaction may lead to decomposition of the furan ring, a common outcome when furans are subjected to strong acidic or harsh reaction conditions. iust.ac.ir

Position Substituent Effect on Electrophilic Substitution
C2CarbothioamideDeactivating (electron-withdrawing)
C54-BromophenylDeactivating (electron-withdrawing)
C3, C4HydrogenLess reactive sites for substitution

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the furan ring in these reactions is sensitive to the electronic nature of its substituents. rsc.org Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups decrease its reactivity. tudelft.nlresearchgate.net

For this compound, both the 4-bromophenyl and the carbothioamide groups are electron-withdrawing. Consequently, the furan ring is expected to be a poor diene for Diels-Alder reactions. The reduced electron density of the furan ring makes it less likely to engage with dienophiles, especially electron-poor ones. While some Diels-Alder reactions involving electron-poor furans have been reported, they often require harsh conditions or specific catalysts. researchgate.net It is also possible for furans to act as dienophiles in inverse-electron-demand Diels-Alder reactions, though this is less common. acs.org

Substituent Effect Predicted Diels-Alder Reactivity
Electron-withdrawing groups at C2 and C5Low reactivity as a diene

The furan ring can be hydrogenated to yield the corresponding tetrahydrofuran derivative. The hydrogenation of 2,5-disubstituted furans is a known transformation and can be achieved using various catalytic systems. acs.orgacs.orgnih.gov For this compound, catalytic hydrogenation is expected to reduce the furan ring to a 2,5-disubstituted tetrahydrofuran.

The reaction would likely proceed under mild conditions using catalysts such as palladium on carbon (Pd/C) or rhodium complexes. acs.org The product of this reaction would be 5-(4-bromophenyl)tetrahydrofuran-2-carbothioamide. It is important to note that under more forcing hydrogenation conditions, other functional groups in the molecule, such as the carbothioamide and the carbon-bromine bond, could also be reduced.

Reaction Reactant Expected Product Catalyst/Conditions
HydrogenationThis compound5-(4-Bromophenyl)tetrahydrofuran-2-carbothioamideH₂, Pd/C or Rh complex

Reactions of the Carbothioamide Functional Group

The carbothioamide group (-CSNH₂) is a versatile functional group that can undergo a variety of chemical transformations.

The carbon atom of the thiocarbonyl group (C=S) in the carbothioamide moiety is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of derivatization reactions. For instance, furan-2-carbothioamides can be derived from furan-2-carbonyl isothiocyanates, which readily react with nitrogen nucleophiles to form a variety of heterocyclic compounds. dntb.gov.uaresearchgate.net

Similarly, the carbothioamide group of this compound can react with various nucleophiles. For example, reaction with alkylating agents could lead to the formation of S-alkylated products (thioimidates). Reaction with amines or hydrazines could lead to the formation of amidines or thiohydrazides, respectively. These transformations are common for thioamides and are useful in the synthesis of more complex heterocyclic systems. mdpi.comnih.govnih.gov

Nucleophile Potential Product
Alkylating agentS-alkyl thioimidate
AmineAmidine
HydrazineThiohydrazide

The carbothioamide group can exist in a tautomeric equilibrium between the thioamide form and the thioimidol (or isothioamide) form. This is analogous to the more common amide-imidol tautomerism. researchgate.netfrontiersin.org

For this compound, the following tautomeric equilibrium is possible:

Thioamide form: this compound Thioimidol form: (Z)-N'-(5-(4-bromophenyl)furan-2-yl)methanimidothioic acid

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In general, the thioamide form is the major tautomer in most solvents. However, the thioimidol form can be stabilized by intramolecular hydrogen bonding or by coordination to metal ions. The existence of these tautomers can influence the reactivity of the molecule; for example, the thioimidol form may exhibit different nucleophilic or electrophilic properties compared to the thioamide form. researchgate.netnih.gov

Tautomeric Form Structure
ThioamideR-C(=S)NH₂
ThioimidolR-C(SH)=NH

Oxidation and Reduction Processes Affecting the C=S Bond

The thioamide functional group (C=S) in this compound is a key site for chemical transformations, particularly oxidation and reduction reactions. These processes alter the sulfur-carbon bond and can lead to a variety of different functional groups.

Oxidation: The oxidation of thioamides can yield a range of products depending on the oxidant and reaction conditions. While specific studies on this compound are not prevalent, the general reactivity of thioamides suggests several potential outcomes. Mild oxidation may lead to the formation of the corresponding sulfine. More vigorous oxidation can result in the formation of a sulfene, which is a highly reactive intermediate. In some cases, oxidative conditions can lead to the formation of disulfides or even desulfurization to the corresponding amide. For instance, the oxidation of some N-aryl-2-thioxo-1,2-dihydropyridine-3-carboxamides with a DMSO-HCl system has been shown to yield isothiazolo[5,4-b]pyridines researchgate.net.

Reduction: The reduction of the thioamide group is a well-established transformation that typically leads to the formation of an amine. This can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents.

One common method for the reduction of thioamides is catalytic hydrogenation. For example, an acridine-based ruthenium complex has been shown to effectively catalyze the hydrogenation of thioamides to their corresponding amines nih.govacs.org. Another approach involves the use of samarium(II) iodide (SmI2) in the presence of D2O for a chemoselective single-electron-transfer (SET) reductive deuteration of thioamides, which produces α,α-dideuterio amines organic-chemistry.org. Additionally, Raney nickel has been historically used for the hydrogenolysis of thioamides to amines acs.org.

The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, such as the furan ring and the bromophenyl group in the case of this compound.

Table 1: Examples of Reduction Methods for Thioamides

Reducing System Product Reference
Acridine-based Ruthenium Catalyst / H₂ Amine nih.govacs.org
SmI₂ / D₂O α,α-dideuterio amine organic-chemistry.org
Raney Nickel / H₂ Amine acs.org
4-Dimethylaminopyridine-BH₃ / PhSH Amine organic-chemistry.org
Iron Catalyst / Phenylsilane / Blue Light Amine researchgate.net

Reactivity of the 4-Bromophenyl Substituent

The 4-bromophenyl group of this compound is a versatile handle for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a powerful method for the formation of biaryl compounds. The reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base is a common strategy. For a closely related compound, N-(4-bromophenyl)furan-2-carboxamide, Suzuki-Miyaura coupling has been successfully employed to introduce various aryl and heteroaryl groups at the 4-position of the phenyl ring nih.gov. This suggests that this compound would undergo similar transformations. The reaction typically utilizes catalysts like tetrakis(triphenylphosphine)palladium(0) and bases such as potassium phosphate nih.gov. The yields of such reactions are often influenced by the electronic nature of the substituents on the boronic acid, with electron-donating groups sometimes leading to better yields nih.gov.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org. This reaction is compatible with a wide range of functional groups and could be used to introduce alkenyl substituents onto the 4-position of the phenyl ring of this compound. The reaction is often carried out with catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) and a base like triethylamine wikipedia.org.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This would be a suitable method for introducing alkynyl moieties to the 4-position of the phenyl ring. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine wikipedia.org.

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Product Type Typical Catalyst System
Suzuki-Miyaura Arylboronic acid Biaryl Pd(PPh₃)₄ / Base (e.g., K₃PO₄)
Heck Alkene Substituted alkene Pd(OAc)₂ or PdCl₂ / Base (e.g., Et₃N)
Sonogashira Terminal alkyne Arylalkyne Pd catalyst / Cu(I) co-catalyst / Amine base

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group wikipedia.orgmasterorganicchemistry.com.

If the combined substituent acts as a sufficiently strong electron-withdrawing group, it could activate the bromophenyl ring for SNAr with strong nucleophiles under forcing conditions. However, compared to classical examples with multiple nitro groups, the activation provided by the furan-2-carbothioamide (B93836) group is likely to be significantly weaker. Therefore, nucleophilic aromatic substitution on the bromophenyl ring of this compound is expected to be challenging under standard SNAr conditions. It is more likely that functionalization of the bromophenyl ring would be achieved through the more versatile transition metal-catalyzed cross-coupling reactions.

Intermolecular Reactions and Self-Assembly Propensities in Solution and Solid State

The thioamide group in this compound is expected to play a crucial role in its intermolecular interactions and self-assembly behavior. Thioamides are known to be excellent hydrogen bond donors and can also act as hydrogen bond acceptors, leading to the formation of well-defined supramolecular structures.

The N-H proton of the thioamide is a good hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. Computational and experimental studies have shown that thioamides can form strong, directional hydrogen bonds nih.govnih.govtue.nl. In the solid state, this can lead to the formation of one-dimensional chains or more complex three-dimensional networks. For example, the crystal structure of some thioamides reveals the formation of supramolecular dimers sustained by N-H⋯S hydrogen bonds researchgate.net.

Theoretical and Computational Studies of 5 4 Bromophenyl Furan 2 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy to find the lowest energy conformation. Calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would determine key geometrical parameters like bond lengths, bond angles, and dihedral angles for 5-(4-Bromophenyl)furan-2-carbothioamide. nih.gov These parameters are crucial for understanding the molecule's structure and stability.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) (Note: As specific data for the target compound is unavailable, this table illustrates the typical format and type of data that would be generated from DFT calculations.)

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C=S e.g., 1.650
Bond Length C-N (thioamide) e.g., 1.350
Bond Length C-Br e.g., 1.910
Bond Angle Furan-C-Thioamide e.g., 120.5

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, this analysis would reveal the most probable sites for electrophilic and nucleophilic attack and provide a quantitative measure of its reactivity.

Table 2: Representative FMO Parameters and Global Reactivity Descriptors (Hypothetical Data) (Note: This table illustrates the typical data generated from FMO analysis. Specific values for the target compound are not available.)

Parameter Value (eV)
EHOMO e.g., -6.20
ELUMO e.g., -2.15

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the sulfur and oxygen atoms, making them sites for electrophilic interaction, while hydrogen atoms would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations focus on static structures, MD simulations provide insights into a molecule's flexibility, conformational changes, and stability in a dynamic environment, such as in a solution. mdpi.com An MD simulation for this compound would explore its different possible shapes (conformers) and the energy barriers between them, revealing the most stable conformations and how the molecule behaves over a period of nanoseconds. Such studies have been performed on the analogous compound N-(4-Bromophenyl)furan-2-carboxamide to validate its stability within protein-ligand complexes. mdpi.com

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding how molecules pack together in a solid state (crystal) and how they interact with biological targets.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data) (Note: This table illustrates typical data from Hirshfeld analysis based on similar bromophenyl compounds. nih.gov Specific values for the target compound are not available.)

Contact Type Contribution (%)
H···H e.g., 25.0
C···H / H···C e.g., 20.5
Br···H / H···Br e.g., 15.0
S···H / H···S e.g., 12.0
O···H / H···O e.g., 10.0

Energy Frameworks for Analyzing Crystal Packing and Intermolecular Forces

There is no available published data on the crystal structure or energy framework analysis of this compound. To perform such an analysis, a solved crystal structure determined by methods like X-ray diffraction is required. This foundational data would allow for the calculation of intermolecular interaction energies and the visualization of the crystal packing topology.

Typically, this analysis involves:

Hirshfeld Surface Analysis: To visualize and quantify intermolecular contacts.

Energy Framework Calculations: To compute the electrostatic, dispersion, polarization, and repulsion energies between molecules in the crystal lattice, thereby illustrating the dominant forces responsible for the crystal's stability.

Without an experimentally determined crystal structure, these computational studies cannot be performed for the title compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

No dedicated computational studies predicting the spectroscopic parameters for this compound were found in the scientific literature. Such studies generally employ Density Functional Theory (DFT) calculations to correlate theoretical data with experimental findings.

A typical computational spectroscopic study would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: To predict the vibrational modes (IR spectra).

NMR Calculations: Using methods like GIAO (Gauge-Independent Atomic Orbital) to predict 1H and 13C NMR chemical shifts.

Time-Dependent DFT (TD-DFT): To calculate electronic transitions and predict the UV-Vis absorption spectrum.

Exploration of Advanced Academic Applications and Chemical Roles

Investigation as a Scaffold for Novel Organic Transformations and Catalyst Design

The inherent reactivity of the furan (B31954) and carbothioamide groups makes 5-(4-Bromophenyl)furan-2-carbothioamide a promising scaffold for developing novel organic transformations. The sulfur and nitrogen atoms of the thioamide group can act as coordination sites for metal catalysts, enabling its use in catalyst design. The bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the synthesis of more complex molecular architectures.

Furthermore, furan rings can participate in various cycloaddition reactions, serving as dienes in Diels-Alder reactions to construct polycyclic systems. The electron-withdrawing nature of the bromophenyl and carbothioamide substituents can influence the reactivity of the furan ring in these transformations.

Application in Supramolecular Chemistry and Molecular Recognition Studies

The thioamide group is an excellent hydrogen bond donor and acceptor, making it a valuable functional group in supramolecular chemistry. The N-H and C=S groups can participate in hydrogen bonding interactions to form well-defined supramolecular assemblies, such as dimers, chains, or more complex networks.

The aromatic rings, both furan and bromophenyl, can engage in π-π stacking interactions, further stabilizing supramolecular structures. The bromine atom can also participate in halogen bonding, a non-covalent interaction that has been increasingly utilized in crystal engineering and molecular recognition. These combined features suggest that this compound could be a versatile building block for designing receptors for anions or neutral molecules.

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The carbothioamide moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. Coordination can occur through the sulfur atom (thiophilic metals) or the nitrogen atom (harder metal ions), or it can act as a bidentate ligand, chelating through both sulfur and a nitrogen or another donor atom if present in the molecule.

The presence of the furan ring and the bromophenyl group can modulate the electronic properties of the thioamide ligand, thereby influencing the stability and reactivity of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and bioinorganic chemistry.

Table 1: Potential Coordination Modes of this compound

Coordination Atom(s)Metal Ion PreferencePotential Application
SulfurSoft metals (e.g., Ag(I), Hg(II), Pd(II))Catalysis, Antimicrobial agents
NitrogenHarder metals (e.g., Cu(II), Zn(II))Bioinorganic modeling
S, N (bidentate)Various transition metalsLuminescent materials, Sensors

Exploration in Organic Electronics and Optoelectronic Materials Research

Furan-containing conjugated molecules have been extensively studied for their potential in organic electronics. The furan ring is an electron-rich heterocycle that can facilitate charge transport. The extended π-conjugation in this compound, spanning from the bromophenyl group through the furan ring to the carbothioamide, suggests its potential as an organic semiconductor.

Thioamides and their derivatives have also been investigated as components in dye-sensitized solar cells (DSSCs). The sulfur atom can act as an effective anchoring group to the semiconductor surface (e.g., TiO2), and the conjugated system can act as a light-harvesting chromophore. The bromine atom could also be used to tune the electronic properties and energy levels of the molecule.

Studies on Corrosion Inhibition Mechanisms Utilizing the Carbothioamide Moiety

Thioamides and other sulfur-containing organic compounds are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic media. The inhibitory action is generally attributed to the adsorption of the organic molecules onto the metal surface.

The sulfur atom of the carbothioamide group in this compound can strongly coordinate to the metal surface, forming a protective film that isolates the metal from the corrosive environment. The planar structure and the presence of aromatic rings would facilitate a high surface coverage. The nitrogen atom and the π-electrons of the aromatic rings can also contribute to the adsorption process.

Design Principles for Interaction with Biomolecular Systems for Structure-Activity Relationship Studies

The structural features of this compound make it an interesting candidate for structure-activity relationship (SAR) studies in medicinal chemistry. The thioamide group is a bioisostere of the amide bond and can form strong hydrogen bonds with biological targets like enzyme active sites.

The furan and bromophenyl groups provide a scaffold that can be systematically modified to probe the steric and electronic requirements for binding to a specific biomolecular target. For instance, the bromine atom can be replaced with other substituents to explore the effect on biological activity. The ability to participate in hydrogen bonding, hydrophobic interactions, and potentially halogen bonding allows for a multi-faceted interaction with protein binding pockets.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies for Carbothioamide Derivatives

The future synthesis of 5-(4-Bromophenyl)furan-2-carbothioamide and its derivatives should prioritize environmentally benign methods. Traditional syntheses of thioamides often rely on harsh reagents and high temperatures. Future research could focus on "green" alternatives that offer high efficiency while minimizing environmental impact.

One promising avenue is the use of deep eutectic solvents (DES) as a reaction medium. A green protocol has been described for synthesizing a wide variety of thioamides from aldehydes, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea-based DES. This method can often be applied without an additional catalyst, reducing energy consumption and waste. Furthermore, the DES can be recycled multiple times without significant loss of activity.

Another sustainable approach involves the Willgerodt–Kindler reaction, which typically uses elemental sulfur and an amine to convert aldehydes or ketones to thioamides. chemrxiv.org Recent advancements have focused on creating milder and more practical versions of this reaction, for instance, by using water as a solvent, which can mediate the synthesis without the need for external energy input or catalysts. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) also presents a greener alternative, significantly reducing reaction times for the Kindler thioamide synthesis from minutes to hours. organic-chemistry.org

These methodologies represent a significant step towards the sustainable production of carbothioamide derivatives, aligning chemical synthesis with the principles of green chemistry.

Green Synthesis ApproachKey FeaturesPotential Advantages for Carbothioamide Synthesis
Deep Eutectic Solvents (DES) Biodegradable, low cost, recyclable solvent system.Catalyst-free reaction, reduced energy consumption, high yields. chemrxiv.org
Water-Mediated Synthesis Use of water as a benign solvent.No external energy input, catalyst-free, scalable. organic-chemistry.org
Microwave-Assisted Synthesis Microwave irradiation to accelerate reactions.Drastically reduced reaction times, improved yields. organic-chemistry.org
Elemental Sulfur Methods Use of elemental sulfur as the sulfur source.Atom economy, readily available reagent. chemrxiv.orgmdpi.com

Advanced Computational Modeling for Predictive Chemistry and Virtual Screening

Computational chemistry offers powerful tools to predict the properties and potential applications of molecules like this compound before committing to extensive laboratory work. Advanced computational modeling can accelerate the discovery process through virtual screening and predictive chemistry.

In-silico computer-aided drug design (CADD) is a key area of exploration. acs.org Techniques such as molecular docking can be used to screen the compound against vast libraries of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. numberanalytics.com For instance, studies on other furan (B31954) derivatives have successfully used virtual screening to identify potent inhibitors of enzymes implicated in diseases like skin hyperpigmentation and cancer. acs.orgdigitellinc.com

Furthermore, computational methods like Density Functional Theory (DFT) can be employed to understand the fundamental electronic structure and reactivity of the molecule. benthamdirect.comresearchgate.net This knowledge is crucial for designing new derivatives with specific properties. Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are also essential to assess the drug-likeness of the compound and its potential derivatives early in the discovery pipeline. acs.org

Computational TechniqueApplicationPotential Insights for this compound
Molecular Docking Virtual screening against biological targets.Identification of potential protein binding partners and therapeutic uses. numberanalytics.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule in biological systems.Assessing the stability of ligand-protein complexes over time. digitellinc.com
Density Functional Theory (DFT) Calculating electronic structure and reactivity.Predicting reaction mechanisms and guiding the synthesis of new derivatives. benthamdirect.comresearchgate.net
ADMET Prediction In-silico assessment of pharmacokinetic and toxicity profiles.Early-stage evaluation of drug-likeness and potential liabilities. acs.org

Investigation of Novel Derivatives with Tailored Reactivity and Selectivity

The core structure of this compound provides a versatile scaffold for the creation of a library of novel derivatives. By systematically modifying each component of the molecule—the bromophenyl ring, the furan core, and the carbothioamide group—researchers can fine-tune its chemical and physical properties for specific applications.

The bromine atom on the phenyl ring is a particularly attractive site for modification. It serves as a chemical handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction. This would allow for the introduction of a wide variety of aryl or heteroaryl groups, creating a diverse set of analogues. studysmarter.co.uk The reactivity of the furan ring itself can be exploited to introduce new functional groups. The carbothioamide group is also a reactive hub, known to be a valuable intermediate in the synthesis of various nitrogen- and sulfur-containing heterocycles like thiazoles. mdpi.com

The synthesis of these new derivatives would allow for extensive Structure-Activity Relationship (SAR) studies. By correlating the structural changes with observed biological activity or material properties, researchers can develop a predictive understanding to guide the design of future compounds with enhanced potency, selectivity, or functionality.

Integration of this compound into Complex Chemical Systems for Functional Material Design

The unique chemical structure of this compound makes it an intriguing building block for the design of advanced functional materials. Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics, exhibiting advantageous properties for high-performance applications. digitellinc.comsciengine.com

Research could explore the incorporation of the compound as a monomer into polymer chains. Bio-based furan monomers like 2,5-bis(hydroxymethyl)furan (BHMF) are already being used to create sustainable polyesters and polyurethanes. acs.org The reactive sites on this compound could be functionalized to allow for polymerization, potentially leading to materials with unique thermal, mechanical, or electronic properties. For example, furan-containing polymers have been investigated for their use in conjugated polymers for organic electronics, resins for composite materials, and coatings for magnetic nanoparticles. numberanalytics.comtandfonline.com

The thioamide group could also impart specific functionalities. Thioamides are known to coordinate with metals, suggesting applications in sensors or catalytic materials. nih.gov The combination of the rigid furan-phenyl structure with the reactive thioamide group could lead to novel thermosetting polymers, adhesives, or coatings with high strength, char yield, and thermal stability. digitellinc.com

Exploration of Stereochemical Aspects and Chiral Derivatives of the Compound

While this compound is an achiral molecule, the introduction of chirality could unlock new biological activities and material properties. The field of asymmetric synthesis offers numerous strategies to create chiral derivatives.

Future research could focus on developing enantioselective methods to synthesize derivatives where a stereocenter is introduced. This could be achieved by modifying the substituents on the furan or phenyl rings or by reactions involving the carbothioamide group. Methodologies for the synthesis of multifunctionalized chiral furans are well-documented and include organocatalytic approaches and the use of carbohydrates as chiral pool precursors. benthamdirect.com

Similarly, direct catalytic asymmetric reactions of thioamides have been developed. acs.orgnih.gov For example, a cooperative catalytic system using a soft Lewis acid and a hard Brønsted base has been shown to enable the direct asymmetric aldol (B89426) reaction of thioamides, a process that allows for the stereocontrolled formation of new carbon-carbon bonds. acs.orgnih.gov Applying such strategies to the furan-2-carbothioamide (B93836) scaffold could generate novel, enantiomerically enriched compounds whose distinct three-dimensional structures could lead to highly specific interactions with chiral biological targets.

Multi-disciplinary Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

A holistic understanding of this compound and its future derivatives can only be achieved through a multi-disciplinary approach. This involves a synergistic combination of synthetic chemistry, advanced spectroscopic analysis, and computational modeling.

This integrated workflow would begin with computational studies to design target molecules and predict their properties (as described in section 7.2). Guided by these predictions, synthetic chemists would then develop efficient and sustainable routes to these compounds (as in section 7.1). The synthesized molecules would then be thoroughly characterized using a suite of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and their properties evaluated through relevant biological or material science assays.

This iterative cycle of design, synthesis, and testing is exemplified in numerous modern chemical studies. For example, the development of new antimicrobial agents often involves synthesizing furan-carboxamide derivatives, testing their activity against various microorganisms, and then using Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to understand the results and design the next generation of compounds. studysmarter.co.uknih.gov This powerful combination of disciplines is essential for efficiently navigating the vast chemical space of possible derivatives and for accelerating the translation of fundamental chemical research into practical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Bromophenyl)furan-2-carbothioamide?

  • Methodological Answer : The synthesis of structurally analogous brominated furan derivatives often involves cross-coupling reactions. For example, 5-(4-Bromophenyl)furan-2-carbaldehyde (a related compound) can be synthesized via Suzuki-Miyaura coupling between 5-bromo-2-furaldehyde and 4-bromophenylboronic acid under palladium catalysis . For the carbothioamide derivative, a plausible route involves thionation of the corresponding carboxamide using Lawesson’s reagent or phosphorus pentasulfide. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions like over-thionation or decomposition.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : The bromophenyl group will show distinct aromatic signals (δ ~7.3–7.6 ppm for protons; δ ~120–135 ppm for carbons). The furan ring protons typically resonate at δ ~6.5–7.5 ppm. The thioamide (-C(=S)-NH2) moiety can be identified via NH proton signals (δ ~9–10 ppm, broad) and a thiocarbonyl carbon signal at δ ~200–210 ppm .
  • IR : A strong absorption band near ~1250–1150 cm⁻¹ corresponds to C=S stretching.
  • MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Research Questions

Q. What crystallographic challenges are associated with this compound, and how can they be mitigated?

  • Methodological Answer : Bromine’s high electron density can cause absorption artifacts in X-ray diffraction. To address this:

  • Use Mo-Kα radiation (λ = 0.71073 Å) instead of Cu-Kα to reduce absorption errors.
  • Apply empirical absorption corrections (e.g., via SADABS or equivalent software).
  • Refine the structure using SHELXL, which is robust for handling heavy atoms like bromine and sulfur . For disordered regions (e.g., flexible thioamide groups), implement restraints or constraints during refinement.

Q. How does the electronic nature of the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine atom on the phenyl ring decreases electron density at the para position, making it less reactive toward electrophilic substitution but more amenable to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites . Experimentally, substituent effects can be probed by comparing reaction rates with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl derivatives).

Q. What strategies optimize the thioamide moiety for targeting biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace oxygen in carboxamides with sulfur to enhance lipophilicity and resistance to hydrolysis. For example, thioamide derivatives of furan-based compounds have shown improved binding to cysteine proteases due to sulfur’s nucleophilic affinity .
  • Structure-Activity Relationship (SAR) : Systematically vary the thioamide’s substituents (e.g., alkylation of the NH2 group) and evaluate inhibitory potency against target enzymes. Use molecular docking to assess interactions with active-site residues .

Data Contradiction Analysis

  • Synthetic Yields : reports moderate yields (~50–70%) for Suzuki couplings of brominated furans, while notes higher yields (>80%) for carboxamide derivatives under optimized conditions. This discrepancy highlights the need for rigorous reaction parameter screening (e.g., catalyst loading, ligand choice).
  • Crystallographic Disorder : emphasizes SHELXL’s effectiveness in refining disordered structures, but some studies (not cited here) report challenges with flexible thioamide groups. Parallel refinement using alternative software (e.g., OLEX2) may resolve inconsistencies.

Key Research Findings Table

Property Observation Reference
Synthetic Yield 50–70% for Suzuki coupling of bromophenyl-furan derivatives
Thiocarbonyl IR Signal C=S stretch at ~1250–1150 cm⁻¹
Crystallographic Refinement SHELXL effectively models bromine/sulfur atoms in small-molecule structures
Bioactivity Optimization Thioamide derivatives show enhanced protease inhibition vs. carboxamides

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.